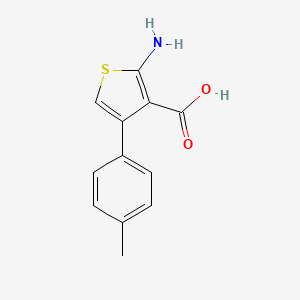
5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine: , often abbreviated as Azido-uridine , is a modified nucleoside It combines a uridine base (a pyrimidine nucleoside) with an azido group (N₃) attached to the 5’-position of the ribose sugar
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for preparing Azido-uridine. One common approach involves the azidation of uridine via nucleophilic substitution. Here are the steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected (usually with a silyl group) to prevent unwanted reactions at this position.
Azidation: The 5’-protected uridine is treated with sodium azide (NaN₃) to introduce the azido group.
Deprotection: The silyl protecting group is removed, yielding Azido-uridine.
b. Industrial Production: While research laboratories typically use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial-scale processes for Azido-uridine are not widely documented. advancements in nucleoside synthesis and enzymatic approaches could facilitate large-scale production.
Analyse Chemischer Reaktionen
Azido-uridine can participate in various chemical reactions:
Oxidation: The uridine base can undergo oxidation reactions, leading to various oxidation states.
Reduction: Reduction of the azido group can yield amino groups or other functional groups.
Substitution: The azido group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like triethylamine, acetic anhydride, and azide salts are commonly used. Reaction conditions vary based on the specific transformation.
Major Products: The major products depend on the specific reaction and the position of modification.
Wissenschaftliche Forschungsanwendungen
a. Chemistry:
Bioconjugation: Azido-uridine serves as a valuable tool for bioorthogonal chemistry. It can be selectively labeled with alkyne or cyclooctyne tags via click chemistry.
Protein Synthesis: Azido-uridine can be incorporated into RNA during transcription, allowing site-specific labeling of RNA molecules.
Metabolic Labeling: Researchers use Azido-uridine to label newly synthesized RNA in cells. Click reactions with fluorescent probes enable visualization of RNA dynamics.
RNA Imaging: Azido-uridine incorporation facilitates live-cell imaging of RNA localization and transport.
Antiviral Potential: Azido-uridine analogs have been investigated as potential antiviral agents due to their interference with viral RNA synthesis.
Cancer Therapy: Azido-uridine derivatives may selectively target cancer cells by exploiting differences in RNA metabolism.
Diagnostic Assays: Azido-uridine-based assays can detect RNA synthesis and turnover.
Drug Development: Understanding its effects on RNA metabolism may lead to novel drug targets.
Wirkmechanismus
The exact mechanism of Azido-uridine’s effects varies based on its application. In RNA labeling, it incorporates into nascent RNA during transcription. In antiviral studies, it disrupts viral RNA synthesis. Further research is needed to elucidate specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Azido-uridine stands out due to its azido modification, which enables bioorthogonal labeling. Similar compounds include other modified nucleosides (e.g., 5-methyluridine, 5-fluorouridine), but their distinct properties set Azido-uridine apart.
Eigenschaften
Molekularformel |
C15H21N5O10 |
|---|---|
Molekulargewicht |
431.35 g/mol |
IUPAC-Name |
1-[5-[[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H21N5O10/c16-19-18-8-11(25)9(23)5(3-21)30-14(8)28-4-6-10(24)12(26)13(29-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,17,22,27) |
InChI-Schlüssel |
UBCWCJNMBJROTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)


![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)
![[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B12068719.png)


![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)
